molecular formula C14H21NO B11885420 2-(tert-Butyl)-5-ethoxyindoline

2-(tert-Butyl)-5-ethoxyindoline

Cat. No.: B11885420
M. Wt: 219.32 g/mol
InChI Key: OVUFWUOHRICSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-5-ethoxyindoline is a chemically synthesized indoline derivative of high interest in pharmaceutical and organic chemistry research. This compound serves as a versatile building block for the construction of more complex molecular architectures. Researchers value it primarily as a key intermediate in exploring structure-activity relationships (SAR) during the development of novel bioactive molecules. Its molecular structure, featuring both sterically hindered tert-butyl and electron-donating ethoxy substituents, makes it a valuable scaffold for modulating the physicochemical properties of lead compounds. The primary research applications of this compound include its use as a precursor in synthetic chemistry for developing new therapeutic agents. Its mechanism of action is not intrinsic but is derived from the final compounds it helps create; it may be incorporated into molecules designed to interact with specific enzymatic or receptor targets. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-tert-butyl-5-ethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21NO/c1-5-16-11-6-7-12-10(8-11)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3

InChI Key

OVUFWUOHRICSGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C2)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 5 Ethoxyindoline and Advanced Indoline Derivatives

Foundational and Evolving Synthetic Strategies for the Indoline (B122111) Nucleus

The synthesis of indolines is intrinsically linked to the rich history of indole (B1671886) chemistry. Many classical and modern methods for indole synthesis can be adapted to produce the corresponding saturated indoline core through subsequent reduction or by intercepting intermediates in the cyclization process.

Overview of Classical and Modern Indole Synthesis Precursors to Indoline Formation

Classical methods like the Fischer indole synthesis, while primarily aimed at indoles, can provide precursors for indoline synthesis. wikipedia.orgnih.gov The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which can be derived from a ketone or aldehyde. wikipedia.orgbhu.ac.in For a target like 2-(tert-Butyl)-5-ethoxyindoline, a potential precursor could be the phenylhydrazone derived from 4-ethoxyphenylhydrazine and pivalaldehyde. Subsequent reduction of the resulting indole would yield the desired indoline.

Modern synthetic methods offer more direct and often milder routes to substituted indoles that can serve as indoline precursors. Palladium-catalyzed reactions, for example, have been extensively developed for indole synthesis. acs.org The Larock indole synthesis, a palladium-catalyzed annulation of o-haloanilines with alkynes, provides a powerful tool for constructing substituted indoles. nih.gov Similarly, the Mori-Ban synthesis involves a palladium-catalyzed cyclization. nih.gov These methods, while not directly yielding indolines, provide access to a diverse range of indoles that can be subsequently reduced.

A notable modern approach is the Leimgruber-Batcho indole synthesis, which is particularly amenable to industrial-scale production and allows for the synthesis of various substituted indoles. wikipedia.org This method involves the condensation of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization.

The following table summarizes key features of selected indole syntheses that can provide precursors for indoline formation:

Synthesis MethodKey ReactantsGeneral ProductPotential for this compound Precursor
Fischer Indole Synthesis Arylhydrazine, Aldehyde/KetoneSubstituted IndolesHigh
Larock Indole Synthesis o-Haloaniline, Alkyne2,3-Disubstituted IndolesModerate
Leimgruber-Batcho Synthesis o-Nitrotoluene derivativeSubstituted IndolesHigh

Reductive Pathways for Indoline Generation from Indole Systems

Once the substituted indole precursor is obtained, the reduction of the pyrrole (B145914) ring is a crucial step to generate the indoline core. A variety of reducing agents and conditions have been developed for this transformation, offering different levels of selectivity and functional group tolerance. google.com

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These methods are often highly efficient but may not be compatible with sensitive functional groups.

Chemical reductions offer an alternative and often milder approach. Reagents like sodium cyanoborohydride (NaCNBH₃) in the presence of an acid, such as acetic acid, can selectively reduce the indole double bond. bhu.ac.in Another effective system involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (B₂H₆-THF) or borane-dimethyl sulfide (B99878) (BMS), often in the presence of an acid like trifluoroacetic acid, to achieve rapid and clean reduction of indoles to indolines. google.com More recently, metal-free reductions have gained attention. For instance, the use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst can efficiently reduce N-(tert-butoxycarbonyl)indoles to the corresponding indolines at room temperature. organic-chemistry.org

The choice of the reductive method depends on the specific substitution pattern of the indole and the presence of other functional groups in the molecule. For the synthesis of this compound from its corresponding indole, a mild chemical reduction would likely be preferred to avoid potential side reactions.

Transition Metal-Catalyzed Processes for Indoline Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolines are no exception. Palladium, nickel, and copper-based catalytic systems have been developed to construct the indoline ring system through various intramolecular cyclization and C-H amination strategies. acs.orgacs.org

Palladium-Catalyzed Intramolecular Cyclizations and C-H Amination Routes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indoline synthesis is well-documented. nih.gov One powerful strategy involves the intramolecular C-H amination of β-arylethylamines. organic-chemistry.org In this approach, a directing group, such as a picolinamide (B142947) (PA) group, is often employed to facilitate the palladium-catalyzed C-H activation of an ortho C-H bond, followed by intramolecular C-N bond formation to yield the indoline. organic-chemistry.org This method offers high efficiency and can be performed under relatively mild conditions. organic-chemistry.org

Another palladium-catalyzed route involves the intramolecular cyclization of N-vinyl or N-allyl-2-haloanilines, often referred to as a Heck-type cyclization. rsc.org This method allows for the synthesis of various substituted indoles, which can then be reduced to indolines. More direct approaches to indolines via palladium catalysis include the intermolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov For instance, 1-(tert-butyl)-2-iodobenzene derivatives can undergo palladium-catalyzed C-H activation to form palladacycles, which are then aminated to form 3,3-disubstituted indolines. acs.orgnih.gov

A novel palladium-catalyzed approach involves the sequential C-H activation and amination of 2-iodostyrenes with diaziridinone to form indoles, which could then be reduced. acs.orgnih.gov This process allows for the simultaneous formation of two C-N bonds. acs.orgnih.gov

The table below showcases examples of palladium-catalyzed indoline synthesis:

Substrate TypeCatalyst SystemProduct TypeReference
β-Arylethylamine with PicolinamidePd(OAc)₂Substituted Indolines organic-chemistry.org
1-(tert-Butyl)-2-iodobenzene derivativePalladium catalyst3,3-Disubstituted Indolines acs.orgnih.gov
N-Vinyl-2-haloanilinePalladium nanoparticlesEster-substituted Indoles (Indoline precursors) rsc.org

Nickel-Catalyzed and Photoredox Dual Catalysis in Indoline Formation

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling and cyclization reactions. nih.govacs.org A significant advancement in indoline synthesis is the use of nickel/photoredox dual catalysis. organic-chemistry.orgacs.orgnih.govmit.edunih.gov This strategy enables the one-step synthesis of indolines from 2-iodoaniline (B362364) derivatives and terminal alkenes with high regioselectivity for 3-substituted products. organic-chemistry.orgacs.orgnih.govmit.edunih.gov The mechanism involves leveraging multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)) and using a photoredox catalyst to facilitate the challenging C(sp³)-N bond formation. organic-chemistry.orgacs.orgnih.govmit.edunih.gov

This dual catalytic system has been shown to be effective for both aliphatic and styrenyl olefins, demonstrating its broad applicability. organic-chemistry.orgacs.orgnih.govmit.edunih.gov The development of such methods opens up new avenues for the construction of complex indoline structures under mild conditions. researchgate.net

Copper-Mediated Indoline Synthesis Approaches

Copper-catalyzed reactions represent another important class of methods for indoline synthesis, often offering a more economical option compared to palladium. acs.orgacs.org Copper(II) acetate (B1210297) (Cu(OAc)₂) has been shown to mediate the intramolecular aromatic C-H amination of phenylethylamines bearing a picolinamide directing group to afford indolines in good yields. acs.orgacs.org This reaction can proceed smoothly even without the need for noble metal catalysts. acs.orgacs.org In some cases, the use of an oxidant like manganese dioxide (MnO₂) can render the process catalytic in copper. acs.orgacs.org

These copper-mediated approaches are particularly valuable for the synthesis of electron-rich indoline analogues. acs.orgacs.org Furthermore, copper has been utilized in cascade reactions for the divergent synthesis of structurally distinct polycyclic indolines from propargylic carbamates and indoles. fao.org

The following table provides an overview of copper-mediated indoline synthesis:

Substrate TypeCatalyst/MediatorKey FeaturesReference
Phenylethylamine with PicolinamideCu(OAc)₂Noble-metal-free, can be made catalytic with MnO₂ acs.orgacs.org
Propargylic Carbamates and IndolesCopper catalystCascade reaction for polycyclic indolines fao.org

Mechanistic Insights into Rhodium-Catalyzed Indole/Indoline Formation

Rhodium-catalyzed reactions represent a powerful tool for the synthesis of indoles and indolines, often proceeding through unique mechanistic pathways involving the transfer of nitrene or carbene species. nih.govyoutube.com A common strategy involves the C-H functionalization of pre-existing indole rings or the cyclization of suitable acyclic precursors.

One proposed mechanism for the C-H functionalization of indoles with α-alkyl-α-diazoesters, catalyzed by Rh₂(S-NTTL)₄, involves the formation of a rhodium-ylide intermediate that possesses oxocarbenium ion character. nih.gov Asymmetric induction is thought to occur either through the specific approach of the indole to one face of the rhodium-carbene or via a dynamic kinetic resolution of a rhodium enolate intermediate. nih.gov

In other rhodium-catalyzed cyclizations, such as the cycloisomerization of alkynyl anilines, the reaction is believed to proceed through the nucleophilic capture of a vinylidene intermediate. capes.gov.br This method allows for the formation of indoles under mild conditions with low catalyst loadings. capes.gov.br Furthermore, rhodium(III)-catalyzed C-H activation has been employed for the exclusive alkylation at the C4-position of indole derivatives using allyl alcohols, directed by a weakly coordinating carbonyl group. acs.org

Recent research has also shed light on the mechanistic details of rhodium-catalyzed acylnitrene transfer. Studies using specially designed bidentate bio-luminescent systems have allowed for the observation of postulated rhodium-nitrenoid intermediates. youtube.com The formation of these key intermediates is often triggered by photoirradiation, leading to catalytic C-H amidation reactions. youtube.com Computational analyses suggest these transformations can occur via a stepwise process involving N-N bond formation followed by C-N bond formation. youtube.com

A rhodium(I)-catalyzed decarboxylative cyclization and hydroacylation of vinyl benzoxazinanones provides a regioselective route to 2-substituted indolines. researchgate.net This process demonstrates the versatility of rhodium catalysts in constructing the indoline core through innovative reaction sequences. researchgate.net

Metal-Free Approaches to Indoline Synthesis

Driven by the principles of green chemistry, metal-free approaches to indoline synthesis have gained significant attention. chim.it These methods avoid the use of potentially toxic and expensive transition metals, often employing readily available reagents and mild reaction conditions.

Hypervalent Iodine Reagent-Mediated Cyclization Reactions

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants that can facilitate the intramolecular cyclization of various substrates to form nitrogen-containing heterocycles. nih.govresearchgate.netucl.ac.uk These reagents are valued for their ability to mimic some aspects of transition metal chemistry while producing more environmentally benign byproducts. ucl.ac.uk

For instance, the cyclization of N-(ortho-chloromethyl)aryl amides with iodonium (B1229267) ylides can proceed smoothly at room temperature in the presence of a simple base like potassium carbonate (K₂CO₃) to afford indolines in moderate to good yields. researchgate.net Another strategy involves the PIFA-mediated cyclization of o-(1-alkynyl)benzamides in an aqueous solvent system, which leads to the formation of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones through an oxidative hydroxylation reaction. researchgate.net Hypervalent iodine reagents have also been used to add functional groups, such as methoxy (B1213986) groups, to the C3 position of indoles, which can facilitate subsequent intramolecular cyclizations to form complex indoline derivatives. youtube.com

Radical Addition and Annulation Strategies for Indoline Skeletons

Radical-based reactions offer a distinct set of strategies for constructing the indoline framework. nih.govresearchgate.net A recently developed green, metal-free procedure involves the photocatalyzed remote generation of an alkyl radical followed by cyclization to prepare substituted indolines. nih.gov This method is notable for its tolerance of a wide range of functional groups, including aryl halides, which are often incompatible with metal-catalyzed couplings. nih.gov

Another approach involves the generation of indolyl radicals, which can then undergo intramolecular addition to an aromatic ring to form fused [1,2-a]indoles. researchgate.net In some cases, these reactions can proceed through an unusual radical translocation/addition pathway. researchgate.net Silver-mediated dearomative (4+2) annulation of indoles with N-radicals provides a rapid, atom-economical route to heterocycle-fused indoline skeletons. acs.org Density functional theory (DFT) studies of this transformation support a "radical cation" pathway where the C-N bond formation is the rate-limiting step. acs.org Solid-phase synthesis has also utilized radical cyclization of polymer-bound scaffolds to produce polycyclic indolines. nih.gov

Oxidative Intramolecular Amination Methods for Indoline Construction

Oxidative intramolecular C-H amination is a direct and efficient method for building the indoline ring system. Metal-free versions of this reaction have been developed using various oxidants. A notable example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant for the C-H amination of N-Ts-2-alkenylanilines, which produces a diverse range of substituted indoles. researchgate.net The proposed mechanism involves the generation of a radical cation via single-electron transfer (SET), followed by a migratory process through a phenonium ion intermediate. researchgate.net

Another novel, metal-free route to indoles from N-substituted 2-alkenylanilines involves a three-step sequence: epoxidation of the alkene, intramolecular cyclization, and acid-catalyzed elimination of water. mdpi.com This operationally simple method provides an alternative to direct C-H amination. mdpi.com Additionally, intramolecular oxidative amino-hydroxylation of o-allenyl anilines using lead(IV) carboxylates results in a tandem C-N bond formation (from allene (B1206475) cyclization) and C-O bond formation (via carboxylate trapping) to yield indole products. nsf.govnih.gov

Other Metal-Free Cyclization Pathways

Beyond the specific methods detailed above, several other metal-free cyclization strategies exist for indoline synthesis. These include thermal, acid/base-catalyzed, and electrochemical approaches. chim.itnih.gov

An intramolecular [4+2] cycloaddition (Diels-Alder reaction) of enynes provides a powerful method for assembling the bicyclic indoline ring system directly from acyclic precursors. nih.gov Heating these substrates promotes the cycloaddition, generating a highly strained intermediate that rearranges to the final indoline product. This strategy is particularly useful for creating indolines with multiple substituents on the six-membered ring. nih.gov

Base-catalyzed cyclizations are also effective. For example, cesium carbonate (Cs₂CO₃) can promote the cyclization of ortho-alkynylanilides at high temperatures to yield N-substituted indoles. chim.it Similarly, potassium hydroxide (B78521) (KOH) has been used for the conversion of polyfluorinated ortho-alkynylanilines into the corresponding indoles. chim.it Acid catalysis can also be employed, as seen in the intramolecular cyclization-elimination sequence of epoxidized 2-alkenylanilines, where trifluoroacetic acid (TFA) instantaneously promotes the conversion to the indole product. researchgate.netmdpi.com

Regioselective Synthesis of Substituted Indolines

Controlling the position of substituents on the indoline core is crucial for synthesizing specific target molecules. Regioselectivity can be achieved through various synthetic strategies, in both metal-catalyzed and metal-free systems.

In rhodium-catalyzed reactions, high regioselectivity has been demonstrated. For example, theoretical studies on the C-H functionalization of N-acyl indoles have explored the origins of C7-selectivity, analyzing the electronic and steric effects of substituents on the indole ring. researchgate.net Rhodium(I)-catalyzed decarboxylative cyclization of vinyl benzoxazinanones enables the regioselective construction of 2-substituted indolines. researchgate.net

Metal-free methods also offer excellent regiocontrol. A photocatalyzed decarboxylative radical arylation demonstrates complete regiocontrol in the formation of substituted indolines, dictated by electronic bias and substitution patterns. nih.gov Nickel/photoredox catalyzed reactions of iodoacetanilides with alkenes show very high regioselectivity for 3-substituted indoline products. organic-chemistry.org Furthermore, intramolecular [4+2] cycloaddition strategies are well-suited for providing regiocontrolled access to indoles and indolines that are highly substituted on the benzenoid ring, a feat that is challenging with many other methods. nih.gov Zinc(II)-catalyzed divergent annulations of indoles can lead to different polycyclic indoline scaffolds with high chemo- and diastereoselectivity, where the reaction pathway is guided by the substituents on the starting materials. acs.org

Table 1: Examples of Regioselective Indoline Synthesis

MethodCatalyst/ReagentKey FeaturePosition(s) FunctionalizedReference
Decarboxylative CyclizationRhodium(I)Hydroacylation of vinyl benzoxazinanones2-substituted researchgate.net
C-H FunctionalizationRhodium ComplexDirected by N-acyl groupC7-selective researchgate.net
Radical ArylationPhotocatalyst (metal-free)Decarboxylative radical cyclizationHigh regiocontrol nih.gov
Alkene AnnulationNickel/PhotoredoxReaction with iodoacetanilides3-substituted organic-chemistry.org
[4+2] CycloadditionThermal (metal-free)From enyne precursorsBenzenoid ring multi-substitution nih.gov

Control of Regioselectivity in C-N Bond Formation Reactions

The regioselective formation of the C-N bond is a critical step in the synthesis of substituted indolines, including this compound. Various strategies have been developed to control the regiochemical outcome of the cyclization process. One of the most powerful methods for the synthesis of 2,3-disubstituted indoles, which can subsequently be reduced to indolines, is the Larock indole synthesis. ub.eduwikipedia.org This palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne offers a versatile route to a wide range of indole derivatives. wikipedia.org The regioselectivity of this reaction is highly dependent on the nature of the substituents on the alkyne.

In the context of synthesizing this compound, a plausible approach would involve the Larock cyclization of 2-iodo-4-ethoxyaniline with an appropriately substituted alkyne, such as 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The regiochemical outcome of the alkyne insertion into the aryl-palladium bond is a key determinant of the final product structure.

Another approach to control regioselectivity involves the intramolecular cyclization of 2-alkenylanilines. mdpi.com Metal-free methods, for instance, using m-chloroperoxybenzoic acid (mCPBA), can lead to the formation of an epoxide intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole derivative. mdpi.com The regioselectivity of the initial epoxidation and the subsequent ring-opening are crucial for the selective formation of the desired indoline isomer.

Furthermore, iodine-promoted reactions of N-protected indole derivatives can lead to regioselective C-C and C-N bond formations, offering a metal-free alternative for the synthesis of functionalized indoles that can be precursors to indolines.

Influence of Electronic and Steric Effects of Substituents (e.g., tert-butyl, ethoxy) on Regiochemical Outcomes

The electronic and steric properties of substituents on both the aniline (B41778) and alkyne components play a decisive role in directing the regioselectivity of indoline synthesis, particularly in reactions like the Larock indole synthesis. The bulky tert-butyl group at the 2-position and the electron-donating ethoxy group at the 5-position of the target molecule, this compound, are expected to exert significant influence.

In the Larock heteroannulation, it has been observed that the regioselectivity of alkyne insertion is a complex interplay of steric and electronic factors. ub.edu While it was initially thought that the less sterically demanding group of the alkyne would be placed adjacent to the arylpalladium intermediate, subsequent studies have shown that the more sterically hindering group often ends up at the 2-position of the resulting indole. wikipedia.org This is attributed to the developing carbon-carbon bond being more sensitive to steric hindrance than the carbon-palladium bond. wikipedia.org Therefore, in the synthesis of this compound via the Larock reaction with tert-butylacetylene, the bulky tert-butyl group would be expected to direct the cyclization to favor its placement at the C2 position.

The interplay of these effects is crucial for achieving the desired 2,5-disubstituted indoline. The following table summarizes the expected influence of the tert-butyl and ethoxy groups on the regiochemical outcome of a hypothetical Larock synthesis.

SubstituentPositionEffect TypeInfluence on Regioselectivity
tert-ButylAlkyne (precursor to C2)StericDirects the formation of the 2-substituted indoline due to steric repulsion during the migratory insertion step of the Larock cyclization.
EthoxyAniline (C5)Electronic (electron-donating)Increases the nucleophilicity of the aniline nitrogen, potentially facilitating the final ring-closing step. It may also enhance the overall reactivity of the aromatic ring towards the palladium catalyst.

Stereoselective Synthesis of Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives is of significant interest due to their prevalence in chiral drugs and natural products. Several strategies have been developed to achieve stereocontrol in the formation of the indoline scaffold.

Chiral Catalyst-Mediated Enantioselective Hydrogenation and Cyclization Reactions

A prominent method for the enantioselective synthesis of indolines is the asymmetric hydrogenation of indoles. organic-chemistry.org This can be achieved using chiral transition metal catalysts, often based on rhodium or palladium, with chiral phosphine (B1218219) ligands. For instance, rhodium complexes with ligands like PhTRAP have been shown to be highly effective for the enantioselective hydrogenation of 2-substituted and 3-substituted N-acetylindoles, affording optically active indolines with high enantiomeric excesses.

Another powerful approach is the use of chiral catalysts in cyclization reactions. Cation-directed enantioselective cyclizations under phase-transfer conditions have been employed for the synthesis of indolines and related heterocyclic systems. nih.gov Chiral phase-transfer catalysts, such as N-benzylcinchonidinium chloride, can induce high levels of enantioselectivity in the formation of the indoline ring.

Copper-hydride (CuH) catalyzed methods have also emerged as a valuable tool for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines from readily available 2-alkenylanilines. nih.gov The use of a chiral ligand in conjunction with the copper catalyst allows for the formation of enantioenriched indolines with excellent stereocontrol.

Diastereoselective Control in Indoline Formation with Pre-existing Stereocenters

When a substrate already contains a stereocenter, it can influence the stereochemical outcome of the indoline ring formation, leading to a diastereoselective reaction. This principle is often exploited in the synthesis of complex molecules containing the indoline motif.

For example, the synthesis of enantiomerically pure tricyclic indolines has been achieved starting from a chiral precursor, pyroglutamic acid. nih.gov A highly diastereoselective gold-catalyzed cyclization of an alkyne-tethered indole, where the chirality is transferred from the starting material to the newly formed stereocenters of the indoline, is a key step in this approach. nih.gov The existing stereocenter directs the approach of the catalyst and reactants, favoring the formation of one diastereomer over the other.

Similarly, in the CuH-catalyzed synthesis of 2,3-disubstituted indolines, if the starting 2-alkenylaniline possesses a chiral center, it can influence the facial selectivity of the cyclization, leading to a diastereoselective outcome. The inherent chirality of the substrate can either reinforce or oppose the stereochemical preference of the chiral catalyst, a phenomenon known as matched and mismatched diastereoselection.

Strategies for Stereocontrol at the C-2 Position Bearing the tert-Butyl Group

Achieving stereocontrol at the C-2 position of an indoline, especially when it bears a sterically demanding substituent like a tert-butyl group, presents a significant synthetic challenge. The bulkiness of the tert-butyl group can hinder the approach of reagents and catalysts, making stereoselective transformations difficult.

One potential strategy is the use of chiral auxiliaries. A chiral auxiliary attached to the nitrogen atom of the indoline precursor can direct the stereochemical outcome of a cyclization or a subsequent functionalization at the C-2 position. The auxiliary can then be cleaved to afford the desired enantiomerically enriched 2-(tert-butyl)indoline. The use of tert-butanesulfinamide as a chiral auxiliary has been widely applied in the stereoselective synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org

Asymmetric hydrogenation of a pre-formed 2-(tert-butyl)indole would be another viable route. The selection of an appropriate chiral catalyst and reaction conditions would be crucial to overcome the steric hindrance of the tert-butyl group and achieve high enantioselectivity. While the hydrogenation of 2-substituted indoles has been reported, the presence of a bulky tert-butyl group may require specialized catalytic systems.

The following table outlines potential strategies for achieving stereocontrol at the C-2 position of 2-(tert-butyl)indoline.

StrategyDescriptionPotential Challenges
Asymmetric HydrogenationEnantioselective reduction of a 2-(tert-butyl)indole precursor using a chiral transition metal catalyst.The steric bulk of the tert-butyl group may hinder the coordination of the substrate to the catalyst, potentially leading to low reactivity and/or enantioselectivity.
Chiral AuxiliaryAttachment of a chiral auxiliary to the nitrogen of the indoline precursor to direct a diastereoselective cyclization or C-2 functionalization.The synthesis of the chiral auxiliary-containing precursor and the subsequent removal of the auxiliary add extra steps to the synthetic sequence.
Chiral Catalyst-Mediated CyclizationUse of a chiral catalyst to control the stereochemistry of the ring-forming reaction, such as a CuH-catalyzed cyclization of a suitable 2-alkenylaniline derivative.The catalyst must be able to accommodate the sterically demanding substrate and effectively discriminate between the two enantiotopic faces of the prochiral intermediate.

Strategic Incorporation of Functionality into Indoline Scaffolds

The ability to strategically introduce functional groups onto the indoline scaffold is essential for the development of new derivatives with tailored properties. The electron-rich nature of the 5-ethoxyindoline core in this compound makes it amenable to various functionalization reactions. acs.orgpolimi.it

Electrophilic aromatic substitution reactions are expected to occur preferentially on the electron-rich benzene (B151609) ring of the indoline. The 5-ethoxy group is an activating, ortho-, para-directing group. Given that the position para to the ethoxy group is occupied by the pyrroline (B1223166) ring, electrophilic substitution would be directed to the C-4 and C-6 positions. However, the C-6 position is sterically less hindered and would likely be the major site of substitution.

The nitrogen atom of the indoline can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, providing a handle for further transformations or for modulating biological activity.

Functionalization at the C-3 position of the indoline ring can be achieved through various methods, including α-lithiation followed by reaction with an electrophile. The presence of the bulky tert-butyl group at C-2 may influence the reactivity and regioselectivity of such functionalizations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the indoline scaffold, provided a suitable handle (e.g., a halide) is present on the aromatic ring. nih.gov For example, a bromo or iodo substituent could be introduced at the C-6 position and then used as a coupling partner in these reactions to build more complex structures.

The development of methods for the direct C-H functionalization of indolines has also gained significant attention. researchgate.net These methods offer a more atom-economical approach to introducing new functional groups without the need for pre-functionalized substrates. For instance, palladium-catalyzed C-7 acylation of indolines using a removable directing group has been reported. researchgate.net

Methods for the Introduction of tert-Butyl Groups in Indoline Synthesis

The incorporation of a sterically demanding tert-butyl group at the C2 position of the indoline nucleus presents a unique synthetic challenge due to potential steric hindrance and the electronic nature of the indole system. Direct Friedel-Crafts alkylation of indoles often leads to substitution at the more nucleophilic C3 position, and polyalkylation is a common side reaction. nih.gov Therefore, more sophisticated strategies are typically required to achieve selective C2-tert-butylation.

One of the most effective methods involves the directed metalation of an N-protected indole. The nitrogen atom of the indole ring is first protected with a suitable group, such as a phenylsulfonyl (PhSO2) or a tert-butoxycarbonyl (Boc) group. This protection serves two purposes: it increases the acidity of the C2-proton and directs lithiation to the C2 position. Treatment of the N-protected indole with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in selective deprotonation at the C2 position to form a 2-lithioindole species. This organolithium intermediate can then be quenched with an electrophilic source of a tert-butyl group, such as tert-butyl bromide or tert-butyl iodide, to yield the desired N-protected 2-tert-butylindole. Subsequent deprotection of the nitrogen and reduction of the indole ring to an indoline affords the final product.

Another approach, termed "contra-Friedel–Crafts" tert-butylation, involves a directed metalation and sulfinylation sequence. rsc.orgresearchgate.net In this method, a directing group on the aromatic ring guides metallation, which is then trapped with a sulfinylating agent. The resulting sulfoxide (B87167) can undergo an ipso-substitution reaction with tert-butyllithium, where the sulfinyl group is displaced by the tert-butyl group. rsc.orgresearchgate.net This provides regioselectivity that is complementary to classical Friedel-Crafts reactions. rsc.orgresearchgate.net

A further strategy involves the cyclization of appropriately substituted precursors. For instance, a variation of the Fischer indole synthesis or other cyclization strategies could be employed, starting with a ketone bearing a tert-butyl group that will ultimately form the C2 position of the indoline ring. nih.gov

The table below summarizes key aspects of a common strategy for introducing a tert-butyl group at the C2 position.

Method Key Steps Reagents & Conditions Advantages Limitations
Directed C2-Lithiation 1. N-Protection2. C2-Lithiation3. Electrophilic Quench4. Deprotection & Reduction1. PhSO₂Cl or (Boc)₂O2. n-BuLi or s-BuLi, TMEDA, THF3. t-BuBr or t-BuI4. Acid/Base, H₂/CatalystHigh regioselectivity for C2 position.Requires multiple steps (protection/deprotection); use of pyrophoric organolithium reagents.
Contra-Friedel-Crafts 1. Directed Metalation2. Sulfinylation3. Ipso-Substitution1. n-BuLi/TMEDA2. t-BuS(O)Cl3. t-BuLiAccess to substitution patterns not achievable by standard Friedel-Crafts. rsc.orgresearchgate.netMulti-step process; requires specific directing groups. rsc.orgresearchgate.net

Methodologies for the Introduction of Ethoxy Substituents on the Aromatic Ring

A primary strategy involves the construction of the indoline ring from a precursor that already contains the desired ethoxy substituent. This "late-stage cyclization" approach begins with a commercially available or readily synthesized substituted aniline derivative, such as 4-ethoxyaniline. This aniline can then be elaborated through various classical indole/indoline syntheses. For example, the Japp-Klingemann reaction, followed by cyclization, or the Fischer indole synthesis using a suitable ketone or aldehyde and 4-ethoxyphenylhydrazine, can be employed to construct the indole core, which is subsequently reduced to the indoline.

Alternatively, the ethoxy group can be introduced onto a pre-formed indole or indoline ring. One common method is the Williamson ether synthesis. This requires a 5-hydroxyindole (B134679) or 5-hydroxyindoline precursor. nih.gov The hydroxyl group is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, to form the 5-ethoxy ether bond. fishersci.co.uk The reaction is generally efficient and proceeds under mild conditions.

Another powerful method is the nucleophilic aromatic substitution (SNA_r) on an activated indoline system. fishersci.co.ukmasterorganicchemistry.comlibretexts.org In this scenario, a good leaving group, such as a halide (e.g., fluorine or chlorine), is present at the 5-position of the indoline ring. libretexts.org For the substitution to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction is carried out by treating the 5-haloindoline with sodium ethoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures. fishersci.co.uk

The following table outlines common methodologies for introducing an ethoxy group at the 5-position of an indoline.

Method Starting Material Key Reagents & Conditions Advantages Limitations
Ring Synthesis from Substituted Aniline 4-EthoxyanilineVarious (e.g., Fischer indole synthesis conditions) followed by reduction.Utilizes readily available starting materials; avoids late-stage functionalization issues.The overall yield depends on the efficiency of the chosen ring-forming reaction.
Williamson Ether Synthesis 5-Hydroxyindoline1. Base (NaH, K₂CO₃)2. Ethylating agent (EtI, EtBr)Generally high-yielding and reliable; mild reaction conditions.Requires the synthesis of the 5-hydroxyindoline precursor.
Nucleophilic Aromatic Substitution (SNA_r) 5-Haloindoline (e.g., 5-fluoro or 5-chloro)Sodium ethoxide (NaOEt), polar aprotic solvent (DMF, DMSO), heat.Effective for installing the ethoxy group on a pre-existing indoline core.Requires an activated aromatic ring and a suitable leaving group. masterorganicchemistry.comlibretexts.org

Reactivity and Derivatization of 2 Tert Butyl 5 Ethoxyindoline and Analogs

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Indoline (B122111)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. khanacademy.org In the case of substituted indolines, the existing groups on the aromatic ring play a crucial role in directing the position of incoming electrophiles and modulating the ring's reactivity. libretexts.org

The 5-ethoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance, also known as a positive mesomeric effect (+M). wikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.orgyoutube.com

The resonance structures of an alkoxy-substituted benzene ring show an accumulation of negative charge at the ortho and para positions relative to the alkoxy group. pressbooks.pub Consequently, electrophiles are preferentially directed to these positions. In the context of 5-ethoxyindoline, the positions ortho to the ethoxy group are C-4 and C-6, and the para position is not available for substitution within the benzene ring of the indoline system. Therefore, electrophilic attack is primarily directed to the C-4 and C-6 positions.

The activating strength of various substituents can be generalized as follows:

Activating Strength Substituent Examples Directing Effect
Strongly Activating-NH₂, -NHR, -NR₂, -OH, -O⁻ortho, para
Moderately Activating-OR, -NHCORortho, para
Weakly Activating-R (alkyl), -C₆H₅ortho, para

It is important to note that while the ethoxy group is a strong activator, the nitrogen atom of the indoline ring also influences the aromatic system. The lone pair on the nitrogen can also participate in resonance, further activating the ring, particularly at the C-7 position. However, under acidic conditions often required for EAS reactions, the nitrogen can be protonated, which would transform it into a deactivating, meta-directing ammonium (B1175870) group. wikipedia.org

The 2-tert-butyl group primarily exerts its influence through steric hindrance and weak electronic effects.

Steric Hindrance: The bulky tert-butyl group at the C-2 position can sterically hinder the approach of an electrophile to the adjacent C-3 position and, to a lesser extent, the more distant positions on the benzene ring. numberanalytics.com This steric hindrance can significantly impact the regioselectivity of electrophilic aromatic substitution reactions, potentially favoring substitution at the less hindered positions. numberanalytics.com For instance, while the 5-ethoxy group strongly directs electrophiles to the C-4 and C-6 positions, the steric bulk of the 2-tert-butyl group might lead to a preference for substitution at the C-6 position over the more sterically encumbered C-4 position.

Electronic Effects: Alkyl groups, such as the tert-butyl group, are weakly electron-donating through an inductive effect (+I). libretexts.org This effect arises from the polarization of the sigma bond between the alkyl group and the aromatic ring, pushing electron density towards the ring. This electron donation slightly activates the ring towards electrophilic attack. libretexts.org However, the activating effect of an alkyl group is considerably weaker than that of an ethoxy group.

The interplay of the strong ortho, para-directing effect of the 5-ethoxy group and the steric and weak electronic effects of the 2-tert-butyl group will ultimately determine the outcome of electrophilic aromatic substitution on 2-(tert-butyl)-5-ethoxyindoline.

Functionalization and Transformation of the Saturated Pyrroline (B1223166) Ring

The saturated five-membered ring of the indoline scaffold offers additional sites for chemical modification, distinct from the aromatic portion of the molecule.

The C-2 position, bearing the tert-butyl group, is a quaternary carbon and is generally less reactive. Direct functionalization at this position without disturbing the indoline core is challenging. Transformations would likely involve harsh conditions that could lead to ring-opening or other rearrangements. However, the presence of the tert-butyl group itself is a result of a specific synthesis strategy and its primary role is often to impart specific steric or electronic properties to the molecule or to direct subsequent reactions at other positions.

The nitrogen atom at the N-1 position is a secondary amine and represents a key site for functionalization. It readily undergoes a variety of reactions, including:

N-Acylation: The indoline nitrogen can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions to form the corresponding amides. This modification is often used to protect the nitrogen during other synthetic steps or to introduce specific functional groups.

N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of N-alkylindolines. The choice of the alkylating agent and reaction conditions can be tuned to achieve mono- or di-alkylation.

N-Arylation: The nitrogen can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylindolines.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can serve as protecting groups or be incorporated for their biological activity.

These modifications at the N-1 position significantly alter the electronic properties of the indoline ring system. For instance, acylation or sulfonylation will decrease the electron-donating ability of the nitrogen, thereby deactivating the aromatic ring towards electrophilic substitution.

The C-3 position of the indoline ring is a methylene (B1212753) group (-CH₂-) adjacent to the nitrogen atom. This position is susceptible to a range of reactions, often involving initial deprotonation to form an enamine-like intermediate.

Oxidation: The C-3 position can be oxidized to introduce a carbonyl group, yielding an oxindole (B195798) derivative.

Alkylation: After deprotonation with a strong base, the resulting anion at C-3 can be alkylated with various electrophiles.

Condensation Reactions: The active methylene group at C-3 can participate in condensation reactions with aldehydes and ketones to form C-3 substituted indolines.

The reactivity at the C-3 position is influenced by the substituents on the nitrogen and the aromatic ring. For instance, an electron-withdrawing group on the nitrogen can increase the acidity of the C-3 protons, facilitating deprotonation and subsequent functionalization.

Ring-Opening and Rearrangement Processes of Indoline Derivatives

The indoline ring system, while generally stable, can undergo a variety of ring-opening and rearrangement reactions under specific conditions. These transformations are often driven by the release of ring strain, the formation of more stable aromatic systems, or the influence of external reagents and energy sources. The substitution pattern on the indoline core is a determining factor in the feasibility and outcome of these processes.

One significant rearrangement is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols, which provides a method for installing a fully substituted carbon at the C2 position of the indoline. nih.gov This reaction proceeds through the rearrangement of an intermediate formed from the alcohol, effectively transferring a carbon fragment to the C2 position. While this method is generally effective for various substrates, the steric bulk of substituents can influence the reaction's efficiency. For instance, substrates bearing a tert-butyl group have been noted to give the rearrangement product in low yield (34%). nih.gov

Acid-catalyzed condensations can also lead to divergent pathways of either ring retention or ring-opening. The reaction of primary aminobenzaldehydes with indole (B1671886) under acidic conditions initially forms a tetracyclic intermediate. This intermediate can then undergo a proton transfer followed by a ring-opening event, leading to the formation of quinoline (B57606) structures. rsc.org This contrasts with the reaction of secondary aminobenzaldehydes, which proceed to form neocryptolepine (B1663133) analogs. rsc.org The initial steps involving the formation of an azafulvenium ion and subsequent ring closure are common to both pathways. rsc.org

Photochemical stimulation is another avenue for inducing structural changes in indoline derivatives. Indolinespiropyrans, for example, undergo a photochemical ring-opening reaction. acs.org Similarly, the photoisomerization of 3,3-dimethyl-3H-indole 1-oxides can lead to the formation of unstable oxazirino[a]indoles. These intermediates can then rearrange to form oxindoles or undergo ring-opening of the C2-C3 bond to yield 4H-3,1-benzoxazines. researchgate.net The specific pathway is influenced by steric factors and the solvent used. researchgate.net

Spiro-fused indoline derivatives, such as spiro-aziridine oxindoles, also exhibit characteristic ring-opening reactivity. The aziridine (B145994) ring in these compounds can be opened by various nucleophiles, including indoles, to form unsymmetrical 3,3'-bis-indoles, or by reagents like tetrabutylammonium (B224687) fluoride. mdpi.com

Table 1: Examples of Ring-Opening and Rearrangement Reactions of Indoline Derivatives

Starting Material TypeReactionProduct TypeKey Findings
3-Indolyl AlcoholsDearomative Meerwein-Eschenmoser-Claisen Rearrangement2,2-Disubstituted IndolinesA tert-butyl group on the substrate led to a low yield (34%) of the rearranged product. nih.gov
Indole and Primary AminobenzaldehydesAcid-Catalyzed Condensation and Ring-OpeningQuinolinesThe reaction proceeds through a tetracyclic intermediate that aromatizes via ring-opening. rsc.org
3H-Indole 1-OxidesPhotoisomerizationOxindoles or 4H-3,1-BenzoxazinesIrradiation leads to an unstable oxazirino intermediate which can either rearrange or undergo C2-C3 bond cleavage. researchgate.net
Spiro-aziridine OxindolesNucleophilic Ring-OpeningUnsymmetrical 3,3'-bis-indolesThe strained aziridine ring is susceptible to opening by various nucleophiles. mdpi.com

Oxidation and Reduction Chemistry of the Indoline Core and its Substituents

The oxidation and reduction of the indoline scaffold are fundamental transformations that allow for the synthesis of a wide array of valuable compounds, including oxindoles, indoles, and isatins. The susceptibility of the indoline core to these redox reactions is modulated by the nature and position of its substituents.

Oxidation:

The oxidation of the indoline core can occur at several positions, most notably at the C2 and C3 atoms of the pyrroline ring. A common transformation is the oxidation of C2- and C3-alkyl-substituted indoles to their corresponding oxindoles. This can be achieved using copper-catalyzed oxidation with acyl nitroso reagents. nih.gov The reaction tolerates various alkyl groups at the C2 position, such as ethyl groups. nih.gov Generally, electron-donating substituents on the indole ring lead to faster reactions and higher yields. nih.gov

Further oxidation can lead to the formation of indoline-2,3-diones (isatins). A metal-free, radical-coupling reaction has been developed for this purpose, starting from indolin-2-ones. researchgate.net The process involves the generation of an alkyl radical from the indolin-2-one, which then combines with a tert-butylhydroperoxy radical derived from tert-butyl hydroperoxide (TBHP). The resulting 3-(tert-butylperoxy)indolin-2-one intermediate is then transformed into the indoline-2,3-dione under air. researchgate.net

The presence of bulky substituents, such as tert-butyl groups, can influence the course of oxidation reactions. For example, the oxidation of 5,7-di-tert-butyl-3,3-dimethyl-3H-indole 1-oxide with lead dioxide following a Grignard addition leads to the formation of a stable aminyl oxide (nitroxide). researchgate.net The bulky tert-butyl group at the C7 position plays a role in directing the reaction's outcome. researchgate.net The oxidation of phenolic compounds related to indoline metabolites, such as 2-tert-butyl(1,4)hydroquinone (a metabolite of butylated hydroxyanisole), is strongly catalyzed by Cu(II), proceeding through a semiquinone radical intermediate and generating reactive oxygen species. nih.gov

Table 2: Selected Oxidation Reactions of Indoline Derivatives

SubstrateReagentsProductKey Features
C2/C3-Alkyl-Substituted Indolestert-Butyl Hydroxycarbamate, Cu(I)OxindolesElectron-donating groups on the indole ring accelerate the reaction. nih.gov
Indolin-2-onestert-Butyl Hydroperoxide (TBHP)Indoline-2,3-diones (Isatins)A metal-free, radical-coupling mechanism is proposed. researchgate.net
5,7-di-tert-butyl-3,3-dimethyl-3H-indole 1-oxideGrignard Reagent, then PbO₂Stable Aminyl Oxide (Nitroxide)The bulky C7 tert-butyl group influences the reaction course. researchgate.net
2-tert-butyl(1,4)hydroquinoneCu(II)2-tert-butyl(1,4)paraquinone (TBQ)Proceeds via a semiquinone radical and generates H₂O₂. nih.gov

Reduction:

The reduction of the indole nucleus to an indoline is a common and synthetically useful transformation. Various methods have been developed to achieve this, often involving catalytic hydrogenation or chemical reducing agents. acs.org An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles to the corresponding indolines uses polymethylhydrosiloxane (B1170920) (PMHS) as a mild reducing agent at room temperature. organic-chemistry.org

Lanthanide/B(C₆F₅)₃-promoted hydroboration with pinacolborane (HBpin) is another effective method for the reduction of indoles to indolines in good yields. organic-chemistry.org Metal-free conditions have also been established; for example, the use of trimethylamine (B31210) borane (B79455) as a reducing agent in the presence of trifluoroacetic acid can furnish trifluoroethylated indolines from indoles. organic-chemistry.org

Table 3: Selected Reduction Reactions of Indole Derivatives

SubstrateReagentsProductKey Features
N-(tert-butoxycarbonyl)indolesPolymethylhydrosiloxane (PMHS), Pd catalystN-(tert-butoxycarbonyl)indolinesEfficient reduction at room temperature. organic-chemistry.org
IndolesPinacolborane (HBpin), Lanthanide/B(C₆F₅)₃ catalystIndolinesProvides good yields and has potential for practical applications. organic-chemistry.org
IndolesTrimethylamine borane, Trifluoroacetic acid (TFA)Trifluoroethylated IndolinesA metal-free reductive N-trifluoroethylation method. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 5 Ethoxyindoline and Indoline Systems

Elucidation of Reaction Mechanisms for Indoline (B122111) Ring Formation

Understanding the step-by-step process of indoline ring closure is fundamental to optimizing synthetic routes and developing novel methodologies. This involves a close look at the catalysts that facilitate the reaction and the transient species that are formed along the reaction coordinate.

The construction of the indoline ring via intramolecular C-N bond formation is frequently mediated by transition metal catalysts. mdpi.com Palladium, copper, nickel, and cobalt complexes are particularly prominent in facilitating these transformations. nih.govdigitellinc.comrsc.org These catalysts operate through various cycles that typically involve oxidative addition, migratory insertion, and reductive elimination steps to forge the new C-N bond.

Palladium catalysis, for instance, is a versatile tool for indoline synthesis. nih.gov In many cases, the reaction begins with the oxidative addition of a Pd(0) species into an aryl halide bond on the precursor molecule. youtube.com Subsequent intramolecular amination leads to the formation of the indoline ring. The choice of ligands for the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency and selectivity.

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides an alternative route. While early versions required harsh reaction conditions, modern systems use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder temperatures. nih.gov These reactions are highly effective for forming C(sp²)-N bonds, a key step in many indoline syntheses. nih.gov

Recent advancements have also highlighted the use of earth-abundant metals. Cobalt and nickel-based systems are gaining traction for hydroamination reactions, where an N-H bond is added across a C-C double or triple bond. digitellinc.comrsc.org These methods, often proceeding via metal hydride intermediates, offer a more sustainable approach to C-N bond formation. rsc.org

The reagents employed are as crucial as the catalysts. Common strategies involve the cyclization of o-haloanilines with precursors containing the desired carbon framework or the intramolecular cyclization of vinyl anilines. organic-chemistry.org The nature of the starting materials dictates the most suitable catalytic system. For example, a sequential metal-catalyzed approach can be used, starting with ortho-haloaryl acetylenic bromides, where a copper catalyst first promotes C(sp)-N bond formation, followed by a palladium-catalyzed C(sp²)-N cyclization to build the indole (B1671886) or indoline ring system. nih.gov

Table 1: Overview of Catalytic Systems for Indoline Ring Formation

Catalyst SystemKey Features & RoleCommon Reagents
Palladium(0)/Ligand Versatile for C(sp²)-H amination and cross-coupling. Ligands tune reactivity and selectivity. nih.govmdpi.como-Haloanilines, Vinyl anilines, Aryl iodides nih.govorganic-chemistry.org
Copper/Ligand Effective for Ullmann-type C(sp²)-N bond formation. Ligands like 1,10-phenanthroline allow milder conditions. nih.govo-Haloaryl acetylenic bromides, Amines nih.gov
Nickel-Hydride Used in hydroamination of alkenes and alkynes. Avoids stoichiometric organometallic reagents. rsc.orgUnsaturated amine precursors rsc.org
Cobalt Complexes Enables dehydrogenation-triggered C-C and C-N bond formation via "borrowing hydrogen" strategies. digitellinc.comAlcohols and amines digitellinc.com

Identification of Key Intermediates and Transition States

The pathway from starting material to the final indoline product involves several key intermediates and transition states. In palladium-catalyzed reactions, a common key intermediate is a palladacycle. organic-chemistry.org For example, in reactions involving norbornene as a transient directing group, an aryl-norbornyl palladacycle (ANP intermediate) can form, which then reacts with the aminating agent. nih.gov In other cases, oxidative insertion of palladium into an ortho C-H bond can lead to a Pd(IV)-hydride species, which, after reductive elimination, forms a crucial arylpalladium(II) intermediate poised for cyclization. nih.gov

In syntheses starting from acetylenic precursors, a 5-endo-dig cyclization is a critical step. nih.gov This process is often promoted by the metal catalyst, which coordinates to the alkyne and activates it for nucleophilic attack by the tethered amine group. mdpi.com The transition state for this cyclization dictates the geometry of the initial cyclized product.

Pericyclic reactions also feature prominently in some indole and indoline syntheses, involving highly ordered, cyclic transition states. The Fischer indole synthesis, for example, proceeds through a crucial numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an enehydrazine intermediate. youtube.com This concerted step simultaneously forms a C-C bond and cleaves a weak N-N bond, defining the core structure of the resulting indole. youtube.com While not a direct synthesis of indoline, the principles of such rearrangements are relevant to understanding bond formation in related heterocyclic systems.

Protonation of the indole nucleus, a key step in understanding its reactivity, preferentially occurs at the C3 position, highlighting the nucleophilic character of this site. rsc.org This generates a cationic intermediate that is central to many electrophilic substitution and addition reactions.

Mechanistic Aspects of Stereochemical Control in Indoline Synthesis

Introducing stereocenters into the indoline framework in a controlled manner is a significant challenge in synthetic chemistry. The mechanism of stereocontrol often relies on the use of chiral catalysts or auxiliaries that can influence the trajectory of bond formation.

Asymmetric catalysis is a powerful strategy for achieving stereoselectivity. numberanalytics.com In palladium-catalyzed reactions, chiral ligands can create a chiral environment around the metal center. This chiral pocket can differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer. For example, a palladium-catalyzed intermolecular asymmetric spiroannulation has been developed to construct indoline structures with a C2-quaternary stereocenter. chemrxiv.org

Furthermore, the products of such asymmetric reactions can sometimes undergo subsequent stereospecific rearrangements. For instance, indoline derivatives formed via asymmetric catalysis can be subjected to an aza-semipinacol rearrangement under acidic conditions to afford indolenine products bearing a C3-quaternary stereocenter. chemrxiv.org The stereospecificity of this rearrangement ensures that the stereochemistry established in the first step is transferred to the final product.

Pericyclic reactions, such as the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement seen in Fischer-type syntheses, are inherently stereospecific. youtube.comyoutube.com The concerted nature of these reactions means that the stereochemistry of the starting material directly dictates the stereochemistry of the product, proceeding through a well-defined chair-like or boat-like transition state. Understanding and controlling the conformation of this transition state is key to directing the stereochemical outcome.

Influence of Substituent Effects on Reaction Pathways and Kinetics

Substituents on the aromatic ring and the heterocyclic portion of the indoline system exert profound electronic and steric effects that can alter reaction mechanisms, rates, and regioselectivity.

The 5-ethoxy group on the indoline ring is an electron-donating group. Through resonance, the oxygen atom's lone pair of electrons can be delocalized into the aromatic π-system. This increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions (C4 and C6). This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions.

Studies on related substituted indoles show that electron-donating groups like methoxy (B1213986) (which is electronically similar to ethoxy) can significantly influence binding affinity to biological targets and affect reactivity. nih.gov The increased electron density can also impact the oxidative potential of the indoline, potentially influencing the mechanism of reactions that involve oxidative steps. Theoretical studies on substituted indoles confirm that electron-donating groups like -NH2 activate the ring towards electrophilic attack. acs.org Conversely, this electron-donating character can disfavor reactions where the aromatic ring needs to act as an electrophile.

The tert-butyl group is one of the bulkiest substituents used in organic chemistry, and its primary influence is steric hindrance. researchgate.net When placed at the C2 position of the indoline ring, the 2-tert-butyl group significantly shields one face of the five-membered ring and hinders access to the nitrogen atom and the C2 position itself. ontosight.aifiveable.me

This steric congestion has several consequences:

Reaction Rate: The bulky group can physically block the approach of reagents, slowing down reactions that occur at or near the C2 position. numberanalytics.com For example, N-alkylation or N-acylation reactions might be significantly slower compared to an unsubstituted indoline.

Regioselectivity: In reactions where multiple sites are potentially reactive, the tert-butyl group can direct reagents to the less sterically encumbered positions. ontosight.ai

Conformational Rigidity: The size of the tert-butyl group can lock the five-membered ring into a specific conformation, which can be leveraged to control the stereochemical outcome of subsequent reactions. nih.gov It provides structural rigidity that can be crucial in designing molecules with specific three-dimensional shapes. researchgate.net

The interplay between the electron-donating 5-ethoxy group and the sterically demanding 2-tert-butyl group defines the unique reactivity profile of 2-(tert-Butyl)-5-ethoxyindoline, making it a fascinating subject for mechanistic investigation.

Computational Chemistry and Theoretical Studies on 2 Tert Butyl 5 Ethoxyindoline

Electronic Structure and Stability Calculations of the Compound

DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometry of the molecule and determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of an Indoline (B122111) System This table presents typical data obtained from DFT calculations on a model indoline system to illustrate the type of information generated.

PropertyCalculated ValueUnit
HOMO Energy-5.8eV
LUMO Energy-0.9eV
HOMO-LUMO Gap4.9eV
Dipole Moment2.1Debye

Theoretical Modeling of Reaction Pathways for Synthesis and Chemical Transformations

Computational modeling is instrumental in elucidating the mechanisms of reactions involved in the synthesis and transformation of indoline derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and identify the most favorable pathway.

One important transformation of substituted indolines involves their conversion to highly reactive indolyne intermediates. nih.govacs.org The synthesis of indolynes from ortho-silyltriflate precursors, for example, can be modeled to understand the energetics of the fluoride-induced elimination reaction. nih.gov Theoretical studies can confirm the stepwise or concerted nature of such mechanisms and calculate the activation barriers, which are critical for predicting reaction rates and required experimental conditions.

For the subsequent reactions of the indolyne intermediate, computational models can explore various chemical transformations, such as nucleophilic additions or cycloadditions. nih.govacs.org These models help in understanding how the substituents on the indoline ring, such as the tert-butyl and ethoxy groups, influence the energy landscape of these transformations and thus the feasibility and outcome of the reaction.

Prediction and Rationalization of Regioselectivity in Indoline Reactions

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of the chemistry of substituted indolines. Computational studies have been particularly successful in explaining and predicting the regioselectivity of nucleophilic additions to unsymmetrical indolyne intermediates. nih.govscilit.com

Studies on 4,5-, 5,6-, and 6,7-indolynes have shown that the regioselectivity of nucleophilic attack is not primarily governed by orbital or electrostatic interactions, but rather by transition-state distortion energies. scilit.com The model posits that the nucleophile will preferentially attack the aryne carbon that requires less energy to distort into the geometry of the transition state. nih.gov This "distortion/interaction model" has been validated experimentally and provides a powerful predictive tool. nih.govscilit.com

For an indolyne derived from 2-(tert-Butyl)-5-ethoxyindoline, DFT calculations could predict the geometries and distortion energies of the possible transition states. This would allow for a rational prediction of whether a nucleophile would add at the C4 or C5 position (in a 4,5-indolyne) or the C6 or C7 position (in a 6,7-indolyne), for example. The influence of the electron-donating ethoxy group and the sterically demanding tert-butyl group on the aryne's bond angles and polarization can be precisely quantified. nih.govnih.gov

Table 2: Factors Influencing Regioselectivity in Indolyne Reactions

Influencing FactorComputational FindingReference
Distortion Energy The dominant factor; reaction favors the path with the lowest energy transition state geometry. nih.govscilit.com
Ring Strain The geometry of the fused pyrrolidine (B122466) ring creates inherent asymmetry and strain in the indolyne. nih.gov
Substituent Effects Electron-withdrawing or donating groups can polarize the aryne bond, influencing distortion. nih.govacs.org
Orbital/Electrostatics Found to have only minor effects compared to distortion energy in many indolyne systems. scilit.com

Computational Analysis of Stereoselectivity in Indoline Systems

Computational chemistry is essential for understanding the origins of stereoselectivity in reactions that create chiral centers. For reactions involving indoline derivatives, theoretical models can be used to analyze the transition states leading to different stereoisomeric products.

The stereochemical outcome of many asymmetric reactions is determined by subtle differences in the activation energies of competing diastereomeric transition states. By using DFT methods, the three-dimensional structures and energies of these transition states can be calculated with high accuracy. researchgate.net For example, in organocatalyzed reactions, such as the aldol (B89426) or Mannich reaction, computational models can elucidate how a chiral catalyst (like a proline derivative) interacts with the indoline-based substrate to favor the formation of one enantiomer or diastereomer over another. researchgate.net

These analyses involve examining non-covalent interactions, such as hydrogen bonding and steric hindrance, within the transition state assembly. researchgate.net For a system involving this compound, computational studies could predict the facial selectivity of an incoming reagent, rationalizing how the existing stereocenter (if the indoline is chiral) or a chiral catalyst directs the formation of new stereocenters.

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions serve as a powerful tool for structure elucidation and for interpreting experimental data.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.net For a molecule like this compound, TD-DFT calculations could predict the λ-max values corresponding to its π-π* transitions. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure and gain insight into the nature of the electronic transitions. researchgate.netrsc.org

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. The correlation between calculated and experimental chemical shifts is often excellent, providing a robust method for assigning complex spectra and verifying molecular structures. researchgate.net

Table 3: Example of Correlation Between Predicted and Experimental Spectroscopic Data for a Heterocyclic Compound This table illustrates a typical comparison for a model compound, showing how computational predictions align with experimental measurements.

Spectroscopic PropertyPredicted Value (TD-DFT/B3LYP)Experimental ValueReference
UV-Vis λ-max 365 nm370 nm researchgate.net
Fluorescence λ-max 430 nm438 nm researchgate.net

Advanced Methodologies and Future Directions in Indoline Research

Integration of Flow Chemistry Techniques for Efficient Indoline (B122111) Synthesis

The adoption of continuous flow chemistry is revolutionizing the synthesis of heterocyclic compounds, including indolines. mtroyal.canih.govmdpi.com This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. epa.govacs.org

Flow chemistry facilitates the efficient synthesis of indoline derivatives through methods like one-step heterogeneous catalytic hydrogenation, which avoids the use of hazardous reducing agents. mtroyal.ca The precise control over reaction parameters, including temperature, pressure, and residence time, allows for the optimization of complex reaction sequences. For instance, the N-alkylation of the indoline nitrogen has been significantly improved using purpose-built flow reactors, leading to a drastic reduction in reaction time and the use of carcinogenic reagents. mtroyal.caepa.gov

A notable advantage of flow chemistry is the substantial increase in productivity, with space-time yields in flow reactors being up to 200 times higher than in batch processes. mtroyal.caepa.gov This efficiency is critical for the large-scale production of indoline-based compounds.

Table 1: Comparison of Batch vs. Flow Chemistry for Indoline Synthesis

ParameterBatch ProcessFlow Chemistry Process
Reaction Time DaysMinutes to Hours
Reagent Usage StoichiometricOften catalytic, reduced amounts
Safety Handling of unstable intermediates can be hazardousUnstable intermediates can be generated and used in situ
Scalability Difficult and often requires re-optimizationReadily scalable by running the system for longer
Productivity Lower space-time yieldSignificantly higher space-time yield

The principles demonstrated in the flow synthesis of various indole (B1671886) and indoline derivatives can be directly applied to the synthesis of 2-(tert-Butyl)-5-ethoxyindoline, promising a more efficient and sustainable manufacturing process.

Application of Green Chemistry Principles in the Synthesis of Substituted Indolines

Green chemistry principles are increasingly being integrated into the synthesis of substituted indolines to minimize environmental impact. tandfonline.comorientjchem.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. youtube.comyoutube.com

Key green chemistry approaches applicable to indoline synthesis include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction rates, leading to higher yields in shorter timeframes and often under solvent-free conditions. tandfonline.com

Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, is a core principle of green chemistry. youtube.com

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. youtube.com Biocatalysts, such as enzymes, are particularly attractive as they operate under mild conditions with high selectivity. orientjchem.org

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps and purification processes required. rsc.org

For the synthesis of this compound, a green chemistry approach would involve exploring multicomponent reactions, utilizing microwave irradiation to drive the reaction, and employing a recyclable catalyst in a green solvent.

Role of Machine Learning and Artificial Intelligence in Indoline Reaction Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical synthesis, enabling the design of novel reactions and the prediction of their outcomes with increasing accuracy. beilstein-journals.orgnih.gov These computational approaches can significantly accelerate the discovery and optimization of synthetic routes for complex molecules like substituted indolines. francis-press.comfrancis-press.com

In the context of indoline chemistry, ML models can be trained on large datasets of known reactions to:

Predict reaction outcomes: Algorithms can predict the yield and selectivity of a reaction under different conditions, guiding experimental design. acs.org

Suggest optimal reaction conditions: AI can propose the best combination of catalysts, solvents, and temperatures for a desired transformation. beilstein-journals.org

Design novel synthetic routes: Retrosynthesis algorithms can identify potential synthetic pathways to a target molecule, including those that may not be obvious to a human chemist.

For a specific target like this compound, an ML model could be used to predict the most effective catalyst for a key bond-forming reaction or to identify the most promising starting materials for a novel synthetic approach. The use of ML can reduce the number of experiments needed, saving time and resources.

Table 2: Applications of Machine Learning in Indoline Synthesis

ApplicationDescriptionPotential Impact on this compound Synthesis
Reaction Yield Prediction ML models predict the yield of a reaction based on input parameters.Optimization of the synthesis to maximize product formation.
Catalyst Design AI algorithms can suggest novel catalyst structures for improved activity and selectivity.Discovery of a highly efficient and selective catalyst for the synthesis.
Retrosynthesis Planning Computational tools propose synthetic routes to a target molecule.Identification of novel and more efficient synthetic pathways.
Property Prediction Predicting the physicochemical and biological properties of new indoline derivatives.A priori assessment of the potential utility of novel derivatives.

Emerging Reactivity and Novel Transformations for this compound and its Derivatives

While specific novel transformations for this compound have not been extensively reported, the broader field of indole and indoline chemistry points to several exciting areas of emerging reactivity. The unique electronic and steric properties of the tert-butyl group at the 2-position and the ethoxy group at the 5-position can be expected to influence the reactivity of the indoline core in interesting ways.

Potential areas for novel transformations include:

C-H Activation: Direct functionalization of the C-H bonds of the indoline ring is a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. The electron-donating ethoxy group could direct C-H activation to specific positions on the aromatic ring.

Novel Cycloadditions: The indoline core can participate in various cycloaddition reactions to construct more complex polycyclic systems. The steric bulk of the tert-butyl group may influence the stereochemical outcome of these reactions.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the indoline ring can undergo cleavage or rearrangement to provide access to other heterocyclic scaffolds.

Functionalization of the Amino Group: The secondary amine of the indoline ring is a versatile handle for introducing a wide range of substituents, leading to derivatives with diverse properties. Research into novel N-functionalization reactions remains an active area. nih.gov

Future research in this area will likely focus on exploring these and other novel transformations to expand the chemical space accessible from this compound, leading to the discovery of new compounds with potentially valuable biological or material properties.

Q & A

Q. What are the established synthetic routes for 2-(tert-Butyl)-5-ethoxyindoline, and how do reaction conditions influence yield and purity?

The synthesis of tert-butyl-substituted indoline derivatives typically involves multi-step reactions, including protection/deprotection strategies, cyclization, and functional group modifications. For example, tert-butyl groups are often introduced via tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at room temperature) . The ethoxy group at position 5 may be incorporated through nucleophilic substitution or palladium-catalyzed coupling. Key factors include solvent polarity (e.g., THF vs. EtOAc), stoichiometry of reagents, and temperature control to minimize side reactions. Yields >80% are achievable with optimized protocols, though purification via column chromatography is often required .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the tert-butyl group (δ ~1.3 ppm for 1^1H, δ ~28-30 ppm for 13^{13}C) and ethoxy moiety (δ ~1.3–1.4 ppm for CH3_3, δ ~3.4–4.0 ppm for OCH2_2) .
  • HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 262.3 for C15_{15}H21_{21}NO2_2).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the ethoxy group at position 5 influence the compound’s reactivity in functionalization reactions?

The ethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position (C-6) in the indoline ring. It can undergo cleavage under acidic conditions (e.g., HBr/HOAc) to yield hydroxyl derivatives or participate in demethylation via BBr3_3 . Comparative studies with 5-methoxy or 5-chloro analogs highlight its moderate stability in cross-coupling reactions .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic asymmetric synthesis of this compound?

Enantioselective synthesis may employ chiral auxiliaries or transition-metal catalysts. For example, Lewis acid-catalyzed cyclizations (e.g., FeCl3_3 or Cu(OTf)2_2) with chiral ligands (e.g., BINOL derivatives) can induce asymmetry in indoline formation. Recent studies report enantiomeric excess (ee) >90% using spirocyclic intermediates . Computational modeling (DFT) aids in predicting transition states and optimizing catalyst design .

Q. How can researchers resolve contradictions in reported bioactivity data for tert-butyl indoline derivatives?

Discrepancies in biological activity (e.g., IC50_{50} values) often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. To address this:

  • Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis).
  • Perform dose-response curves across multiple replicates .

Q. What strategies optimize the regioselective modification of this compound for drug discovery?

  • Position-specific functionalization : Use directing groups (e.g., boronic esters) for C–H activation at C-3 or C-7.
  • Protection/deprotection : Temporarily mask the ethoxy group with silyl ethers to enable modifications at other sites.
  • Hybrid analogs : Merge indoline scaffolds with bioactive moieties (e.g., pyrroloindoline fragments) to enhance target engagement .

Q. How do computational methods enhance the study of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 or kinases. MD simulations assess stability in binding pockets over 100-ns trajectories. QSAR models correlate substituent effects (e.g., tert-butyl bulkiness) with pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.